N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-27-16-7-8-18(28-2)20(13-16)30(25,26)22-14-15-9-11-24(12-10-15)21-23-17-5-3-4-6-19(17)29-21/h3-8,13,15,22H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYCFDWLJAUNOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
Chemistry Applications
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide serves as a versatile building block in synthetic chemistry. Its unique structure allows for various chemical modifications, which are crucial for developing new materials and catalysts.
Synthetic Routes
The synthesis typically involves:
- Formation of the benzothiazole intermediate.
- Preparation of the piperidine derivative.
- Coupling of the two components to yield the final product.
This compound can also be employed in creating more complex derivatives that may exhibit enhanced properties or novel functionalities.
Biological and Medicinal Research
In biological contexts, this compound has demonstrated promising anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
Case Studies
Several studies have reported on the efficacy of this compound:
- In vitro studies show significant inhibition of COX enzymes, suggesting potential use in treating inflammatory diseases.
- Animal models indicate reduced inflammation markers when treated with this compound.
Industrial Applications
The industrial potential of this compound is notable in pharmaceutical and agrochemical synthesis.
Pharmaceutical Synthesis
The compound can be utilized as an intermediate in synthesizing various pharmaceuticals due to its ability to undergo multiple chemical reactions.
Agrochemical Production
Its properties make it suitable for developing agrochemicals that require specific biological activity or stability under environmental conditions.
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound binds to the active site of the COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Structural Analogues in Sulfonamide Derivatives
describes sulfonamide derivatives such as 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide, which share a sulfonamide backbone but differ in substituents and heterocyclic systems. Key distinctions include:
- Core Heterocycles : The target compound uses benzo[d]thiazole, whereas ’s derivatives employ 1,3,5-triazine or imidazolidin-2-ylidene groups. Benzo[d]thiazole’s planar aromatic structure may enhance π-π stacking interactions compared to the triazine’s electron-deficient ring .
- Substituents: The target’s 2,5-dimethoxybenzene group contrasts with the chloro-methyl substituents in ’s derivatives.
Table 1: Structural and Functional Comparison
Piperidine-Containing Analogues
lists fentanyl derivatives (e.g., 2',5'-Dimethoxyfentanyl ), which share a piperidine backbone but diverge in pharmacological intent:
- Substitution Pattern: The target compound’s piperidine is substituted with a benzo[d]thiazole group, while fentanyl analogues feature phenethyl or arylacetamide groups. This structural divergence suggests distinct targets—opioid receptors for fentanyls vs. non-opioid targets (e.g., kinases, ion channels) for the benzo[d]thiazole derivative .
Biological Activity
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Molecular Formula: C22H27N3O3S2
Molecular Weight: 445.6 g/mol
CAS Number: 1797725-46-2
The compound features a complex structure that includes a benzo[d]thiazole moiety, which is known for its diverse biological activities. The sulfonamide group contributes to its pharmacological properties.
1. Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit notable antitumor activity. For instance, benzothiazole derivatives have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. In vitro assays have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.26 ± 0.33 | MTS Cytotoxicity |
| HCC827 | 6.48 ± 0.11 | MTS Cytotoxicity |
| NCI-H358 | 20.46 ± 8.63 | 3D Cell Culture |
The above table summarizes the IC50 values for the compound's activity against lung cancer cell lines, indicating a promising profile for further development as an antitumor agent .
2. Antimicrobial Activity
In addition to its antitumor potential, this compound has shown antimicrobial properties. Studies conducted using the broth microdilution method revealed effective inhibition against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
These findings suggest that the compound could be developed into a novel antimicrobial agent .
The mechanism by which this compound exerts its effects is thought to involve modulation of key signaling pathways associated with tumor growth and inflammation. Specifically, it may inhibit the activity of certain kinases involved in the TGF-β signaling pathway, which is critical for tumor progression and metastasis .
Case Study: Antitumor Efficacy
In a study evaluating the efficacy of various benzothiazole derivatives, researchers synthesized a series of compounds and tested them against human lung cancer cells. The results indicated that those with structural similarities to this compound demonstrated enhanced antitumor activity compared to traditional chemotherapeutic agents .
Research Findings: Structure-Activity Relationship (SAR)
Research has also focused on understanding the structure-activity relationships (SAR) of benzothiazole derivatives. It was found that modifications to the piperidine ring and variations in substituents on the benzene rings significantly influenced biological activity. This knowledge is crucial for optimizing lead compounds in drug development .
Q & A
Basic: What are the key synthetic routes for this compound, and how can reaction conditions be optimized for high yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, starting with the formation of the benzo[d]thiazole core, followed by piperidine ring functionalization and sulfonamide coupling. Critical steps include:
- Condensation Reactions: Use anhydrous solvents (e.g., THF, DCM) and catalysts like triethylamine to facilitate sulfonamide bond formation .
- Purification: Employ flash chromatography or recrystallization to isolate intermediates. Monitor progress via TLC (Rf values) and confirm purity using HPLC (>95%) .
- Optimization: Adjust reaction time (5–24 hours) and temperature (0°C to reflux) to balance yield and byproduct formation. For example, sulfonyl chloride coupling at room temperature improves selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
